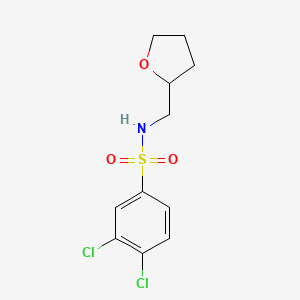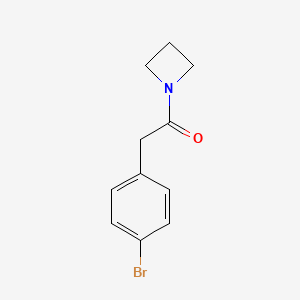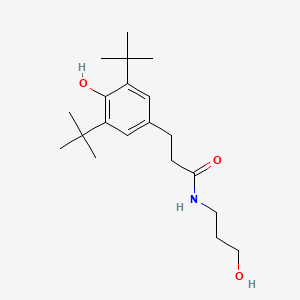
4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to an oxete ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more accessible for experimental applications.
Vorbereitungsmethoden
The synthesis of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride typically involves multiple steps. One common synthetic route starts with the nitration of a phenylthiol compound to introduce the nitro group. This is followed by the formation of the oxete ring through cyclization reactions. The final step involves the conversion of the compound to its hydrochloride salt form, which can be achieved by treating the free base with hydrochloric acid under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Cyclization: The oxete ring can undergo ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism of action of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioether linkage and oxete ring may also play roles in its biological activity by facilitating binding to target molecules and enhancing its stability.
Vergleich Mit ähnlichen Verbindungen
4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride can be compared with other similar compounds, such as:
4-Nitrophenylthioacetate: Similar in structure but lacks the oxete ring, which may affect its reactivity and biological activity.
2-Nitrophenylthioethanol: Contains a hydroxyl group instead of the oxete ring, which can influence its solubility and chemical properties.
4-Nitrophenylthiourea:
The uniqueness of this compound lies in its combination of the nitrophenyl group, thioether linkage, and oxete ring, which together contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(2-nitrophenyl)sulfanyl-2H-oxete;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S.ClH/c11-10(12)7-3-1-2-4-8(7)14-9-5-6-13-9;/h1-5H,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCSCQUPVZEWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(O1)SC2=CC=CC=C2[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7946876.png)
![Methyl 2-[(2-methylpropyl)sulfanyl]benzoate](/img/structure/B7946882.png)








